N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide
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Overview
Description
N4-bicyclo[221]hept-5-en-2-ylmorpholine-4-carbothioamide is a chemical compound with the molecular formula C12H18N2OS It is known for its unique bicyclic structure, which includes a morpholine ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide typically involves the reaction of a bicyclic amine with a morpholine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the bicyclic structure is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of modified derivatives with different functional groups.
Scientific Research Applications
N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioester: Contains a carbothioester group instead of a carbothioamide group.
Uniqueness
N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide is unique due to its combination of a bicyclic structure with a morpholine ring and a carbothioamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c16-12(14-3-5-15-6-4-14)13-11-8-9-1-2-10(11)7-9/h1-2,9-11H,3-8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIJBKDJCMSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2CC3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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